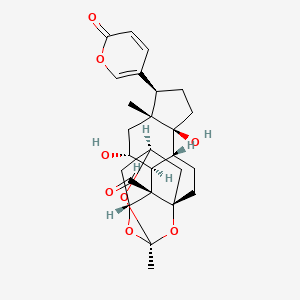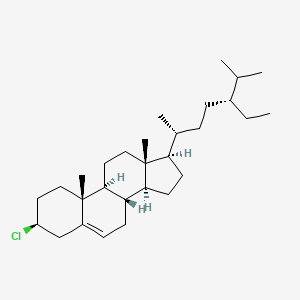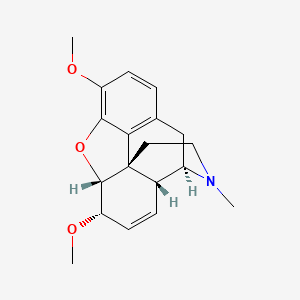
Cacticin
Descripción general
Descripción
Mecanismo De Acción
Cacticina ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Mejora el sistema de defensa antioxidante del cuerpo al eliminar los radicales libres.
Actividad antiinflamatoria: Reduce la inflamación al inhibir las vías de señalización proinflamatorias.
Actividad antitrombótica: Previene la formación de coágulos de sangre al modular la agregación plaquetaria.
Análisis Bioquímico
Biochemical Properties
Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . This compound also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . This compound influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, this compound modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts this compound into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of this compound within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, this compound can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of this compound to its sites of action.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cacticina generalmente implica la extracción de fuentes naturales en lugar de rutas químicas sintéticas. El proceso de extracción incluye la extracción con solventes, seguida de la purificación mediante técnicas cromatográficas .
Métodos de Producción Industrial
La producción industrial de Cacticina se basa principalmente en la extracción de materiales vegetales. El proceso implica:
Cosecha: Recopilación de materiales vegetales ricos en Cacticina.
Extracción: Utilizando solventes como etanol o metanol para extraer el compuesto.
Purificación: Empleo de métodos cromatográficos para aislar y purificar Cacticina.
Análisis De Reacciones Químicas
Tipos de Reacciones
Cacticina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Cacticina se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la porción glucósida de Cacticina.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la estructura flavonoides.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Reactivos como el anhídrido acético se pueden utilizar para reacciones de acetilación.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados desoxi .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto de referencia en el estudio de flavonoides glucósidos.
Biología: Investigado por su papel en la modulación de vías biológicas, incluidas las vías antiinflamatorias y antioxidantes.
Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones como lesiones hepáticas y trombosis.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales
Comparación Con Compuestos Similares
Cacticina es similar a otros flavonoides glucósidos pero tiene propiedades únicas que la distinguen:
Isoramnetina: Cacticina es una forma glucosilada de Isoramnetina, lo que mejora su solubilidad y biodisponibilidad.
Quercetina: Si bien la quercetina comparte propiedades antioxidantes similares, la porción glucósida de Cacticina proporciona actividades biológicas adicionales.
Conclusión
Cacticina es un compuesto prometedor con diversas aplicaciones en la investigación científica y posibles usos terapéuticos. Su estructura química única y sus actividades biológicas lo convierten en un tema valioso de estudio en diversos campos.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?
A1: this compound, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.
Q2: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []
Q3: In which plants can this compound be found?
A3: this compound has been identified in various plant species, including:
- Solidago virga-aurea (Goldenrod) [, ]
- Artemisia apiacea [, ]
- Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
- Malus domestica (Apple) []
- Centaurea species []
- Evodia rutaecarpa []
- Pituranthos battandieri []
- Rhododendron anthopogonoides []
- Leucaena leucocephala []
- Artemisia capillaris [, ]
- Calamintha grandiflora []
- Salicornia fruticosa []
- Annona nutans [, ]
- Cryptocarya alba []
- Erucaria microcarpa []
- Halocharis hispida []
Q4: What are the primary biological activities reported for this compound?
A4: Research suggests that this compound exhibits various biological activities, including:
- Antimicrobial activity: this compound demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
- Antioxidant activity: this compound exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
- Hepatoprotective activity: this compound demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
- Anti-inflammatory activity: this compound showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
- Antinociceptive activity: this compound displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]
Q5: How does this compound exert its antimicrobial effects against Peronophythora litchi?
A: Proteomics analysis revealed that this compound treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []
Q6: Can you explain the role of this compound in modulating HMGB1-induced inflammatory responses?
A: this compound effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []
Q7: What is the significance of this compound's antioxidant activity?
A: this compound's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]
Q8: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies focusing on this compound are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A9: Several analytical techniques are used to characterize and quantify this compound, including:
- Thin-layer chromatography (TLC) [, , ]
- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
- High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
- Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
- Nuclear magnetic resonance (NMR) spectroscopy [, , ]
- Mass spectrometry (MS) [, , ]
- UV spectroscopy [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)












![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)
